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molecular formula C13H17NO3 B159572 Methyl 2-(morpholinomethyl)benzoate CAS No. 135651-46-6

Methyl 2-(morpholinomethyl)benzoate

Cat. No. B159572
M. Wt: 235.28 g/mol
InChI Key: LOVTXOMBUAEJSN-UHFFFAOYSA-N
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Patent
US07074813B2

Procedure details

A solution of N-bromosuccinimide, dibromomethane (3.56 g, 20 mmol) and methyl-2-methylbenzoate (3.04 g, 20 mmol) in 30 mL CHCl3 was refluxed for 4 h. The solvent was evaporated and the residue was purified by column chromatography, with EtOAc:hexanes, 1:5, as eluant, yielding (3.496 g, 76%) of 2-bromomethyl-benzoic acid methyl ester. A solution of 2-bromomethyl-benzoic acid methyl ester (368 mg, 2 mmol) and morpholine (174 mg, 2.0 mmol) in 8 mL DMF with 1 mL HCl (2 N) was refluxed overnight. The solvent was evaporated in vacuo and the residue was purified by column chromatography with EtOAc:hexanes, 1:4, yielding (180 mg, 38%) 2-(morpholin-4-ylmethyl)-benzoic acid methyl ester. The title compound was prepared from 2-(morpholin-4-ylmethyl)-benzoic acid methyl ester, hydrazine and then 3-trifluoromethyl-benzaldehyde in two steps by procedures similar to Example 29. 1H NMR (CDCl3): 8.46 (s, 1H), 8.02 (m, 2H), 7.96 (d, J=7.8 Hz, 1H), 7.45 (d, J=7.8 Hz, 1H), 7.54 (d, J=7.8 Hz, 1H), 7.45 (m, 2H), 7.22 (m, 1H), 3.82 (t, J=4.8 Hz, 4H), 2.64 (t, J=4.8 Hz, 4H).
Quantity
368 mg
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10]Br.[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1.Cl>CN(C=O)C>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][N:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
368 mg
Type
reactant
Smiles
COC(C1=C(C=CC=C1)CBr)=O
Name
Quantity
174 mg
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography with EtOAc

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC=C1)CN1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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